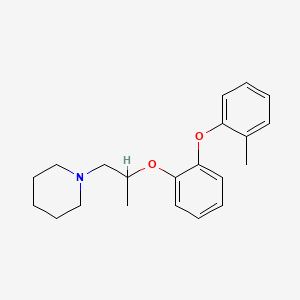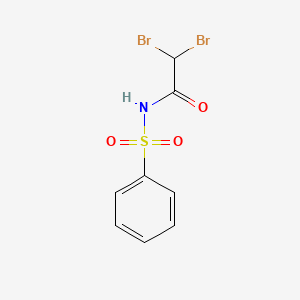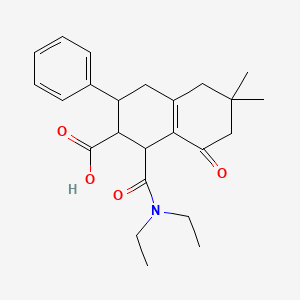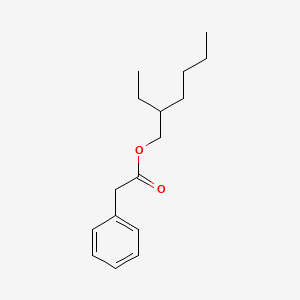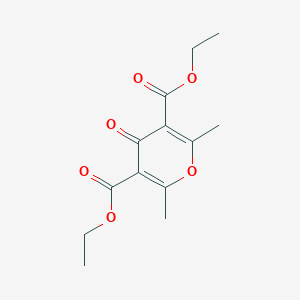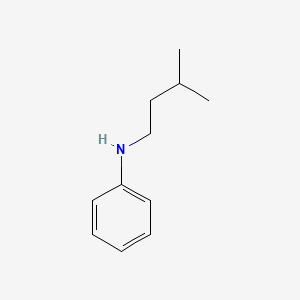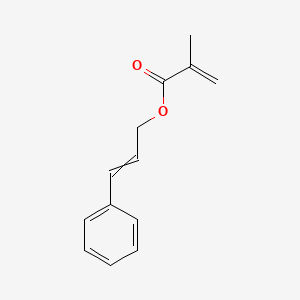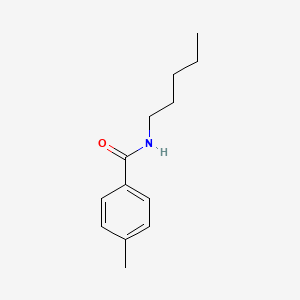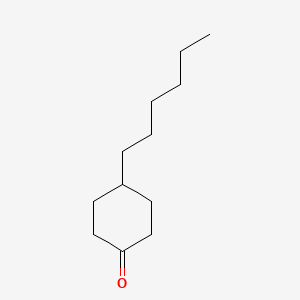
2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Overview
Description
2-cyano-3-(1H-indol-3-yl)prop-2-enamide, also known as Indole-3-acetonitrile (IAN), is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. IAN is a member of the indole family of compounds, and its structure consists of a nitrogen atom connected to a carbon atom, and a hydrogen atom connected to a nitrogen atom. IAN exhibits a wide range of biological activities and has been used in a number of research studies.
Scientific Research Applications
Anticancer Activity
Indole derivatives have been studied for their potential in treating various types of cancer. For example, certain indole-based compounds have shown cytotoxic activity against different cancer cell lines, indicating their potential use in chemotherapy .
Anti-inflammatory and Analgesic Properties
Some indole derivatives have been evaluated for their anti-inflammatory and analgesic activities, suggesting their use in managing pain and inflammation .
Antitubercular Activity
Indole compounds have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which points to their potential application in antitubercular therapy .
Antiviral and Anti-HIV Effects
Research has indicated that indole derivatives can exhibit antiviral properties, including activity against HIV, which could make them valuable in the development of new antiviral drugs .
Antidiabetic Activity
Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications, suggesting their potential role in diabetes management .
Antimicrobial Properties
The antimicrobial properties of indole derivatives against various microbes indicate their potential use in treating infectious diseases .
Antioxidant Effects
Indole derivatives can also possess antioxidant activities, which are beneficial in protecting the body from oxidative stress-related damage .
Antimalarial Activity
The antimalarial potential of indole derivatives has been explored, which could lead to the development of new treatments for malaria .
Mechanism of Action
Target of Action
The compound 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, also known as ICMD-01, is a hybrid compound derived from the structures of clinically relevant drugs indomethacin and paracetamol . It has been designed to target macrophages , which play a crucial role in inflammation and immune response.
Mode of Action
ICMD-01 interacts with its targets, the macrophages, and inhibits the production of nitrite and cytokines (IL-1β and TNFα) in noncytotoxic concentrations . This interaction results in a significant anti-inflammatory effect.
Biochemical Pathways
It is known that the compound inhibits the production of nitrite and cytokines, which are key players in the inflammatory response . This suggests that ICMD-01 may affect the pathways related to inflammation and immune response.
Pharmacokinetics
Its chemical properties such as density (1377g/cm3), boiling point (5545ºC at 760 mmHg), and molecular weight (21121900) have been reported .
Result of Action
The primary result of ICMD-01’s action is its anti-inflammatory effect. In vitro assays performed in J774 macrophages showed significant inhibitions of the production of nitrite and cytokines . In vivo tests also demonstrated its anti-inflammatory effect, reducing edema in CFA-induced paw edema tests .
Action Environment
Like other indole derivatives, it is likely that factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289353 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6940-85-8 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



